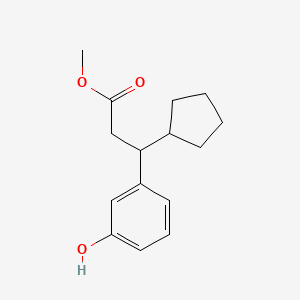
Ethyl 2-methyl-4-(triphenylphosphoranylidene)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethoxycarbonylethylethylidene)triphenylphosporane is a chemical compound with the molecular formula C23H23O2P and a molecular weight of 362.41 g/mol . It is also known by other names such as ethyl 2-triphenylphosphoranylidene propanoate and carbethoxyethylidene triphenylphosphorane . This compound is an important intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
(1-Ethoxycarbonylethylethylidene)triphenylphosporane can be synthesized through various synthetic routes. One common method involves the reaction of triphenylphosphine with ethyl 2-bromoacetate under specific reaction conditions . The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent oxidation . The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
(1-Ethoxycarbonylethylethylidene)triphenylphosporane undergoes several types of chemical reactions, including:
Olefination: This compound is commonly used in the Horner-Wadsworth-Emmons reaction to form carbon-carbon double bonds (olefins).
Substitution: It can participate in nucleophilic substitution reactions with various electrophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox processes under certain conditions.
Common reagents used in these reactions include bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for deprotonation, and solvents like THF or dichloromethane (DCM) . The major products formed from these reactions are typically olefins or substituted phosphoranes .
Scientific Research Applications
(1-Ethoxycarbonylethylethylidene)triphenylphosporane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Pharmaceuticals: The compound serves as an intermediate in the production of various drugs and active pharmaceutical ingredients (APIs).
Agrochemicals: It is utilized in the synthesis of agrochemical compounds, such as herbicides and pesticides.
Material Science: The compound is also explored for its potential in creating novel materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Ethoxycarbonylethylethylidene)triphenylphosporane primarily involves its role as a nucleophilic reagent in organic reactions . The compound’s triphenylphosphorane moiety acts as a nucleophile, attacking electrophilic centers in substrates to form new carbon-carbon or carbon-heteroatom bonds . This nucleophilic attack is facilitated by the electron-donating properties of the triphenylphosphine group .
Comparison with Similar Compounds
(1-Ethoxycarbonylethylethylidene)triphenylphosporane can be compared with other similar compounds, such as:
Ethyl 2-triphenylphosphoranylidene acetate: Similar in structure but with an acetate group instead of a propanoate group.
Methyl 2-triphenylphosphoranylidene propanoate: Similar in structure but with a methyl ester instead of an ethyl ester.
The uniqueness of (1-Ethoxycarbonylethylethylidene)triphenylphosporane lies in its specific reactivity and the stability provided by the ethyl ester group, making it a valuable reagent in various synthetic applications .
Properties
Molecular Formula |
C25H27O2P |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
ethyl 2-methyl-4-(triphenyl-λ5-phosphanylidene)butanoate |
InChI |
InChI=1S/C25H27O2P/c1-3-27-25(26)21(2)19-20-28(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21H,3,19H2,1-2H3 |
InChI Key |
ZWPZUTCTNAEGSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)CC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B11926524.png)
![8-Bromo-6-nitroH-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B11926535.png)




![2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11926579.png)

